molecular formula C11H13ClN2O3 B12875468 N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide

N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide

Cat. No.: B12875468
M. Wt: 256.68 g/mol
InChI Key: FPDZZMHUPHPBHU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-N-[3-(acetylamino)-4-methoxyphenyl]acetamide . This designation follows substitutive nomenclature rules, where the parent structure is identified as acetamide. The phenyl ring is substituted at positions 3 and 4 with acetylamino (-NHCOCH₃) and methoxy (-OCH₃) groups, respectively, while the α-carbon of the acetamide moiety bears a chlorine atom.

The molecular formula C₁₁H₁₃ClN₂O₃ reflects the compound’s composition:

  • 11 carbon atoms : Distributed across the phenyl ring (6 carbons), acetyl group (2 carbons), methoxy group (1 carbon), and acetamide backbone (2 carbons).
  • 13 hydrogen atoms : Attached to carbons in the phenyl ring, methoxy, acetyl, and methylene groups.
  • 1 chlorine atom : Bonded to the α-carbon of the acetamide chain.
  • 2 nitrogen atoms : One in the acetylamino group and one in the acetamide linkage.
  • 3 oxygen atoms : From the methoxy, acetyl carbonyl, and acetamide carbonyl groups.

A comparative analysis with simpler derivatives, such as N-(4-methoxyphenyl)-2-chloroacetamide (C₉H₁₀ClNO₂), highlights the addition of an acetylamino group at position 3 in the target compound. This modification introduces a secondary amide functionality, increasing hydrogen-bonding potential and molecular weight by 57.05 g/mol (199.63 g/mol → 256.68 g/mol).

Atomic Connectivity and Functional Group Identification

The compound’s structure comprises three key functional regions:

  • Phenyl backbone : A benzene ring substituted at positions 3 and 4 with acetylamino and methoxy groups, respectively. The meta and para substitution pattern creates distinct electronic effects, with the methoxy group exerting electron-donating resonance (+M) effects and the acetylamino group contributing both electron-withdrawing inductive (-I) and resonance (-M) effects.
  • Acetamide core : A -CH₂-C(=O)-NH- chain, where the α-methylene carbon is bonded to chlorine. The planar amide group facilitates resonance stabilization, while the chloro substituent introduces steric and electronic perturbations.
  • Acetylamino side chain : A -NH-CO-CH₃ group at position 3, adding a secondary amide motif. This group’s orientation relative to the phenyl ring influences intermolecular interactions, such as hydrogen bonding with proximal carbonyl oxygen atoms.

The connectivity can be represented in SMILES notation as ClCC(=O)Nc1ccc(OC)c(c1)NC(=O)C , which explicitly defines the chlorine atom’s position on the acetamide chain and the spatial arrangement of substituents on the phenyl ring.

Comparative Structural Analysis with N-(4-methoxyphenyl)-2-chloroacetamide Derivatives

Structural analogs of N-(3-acetylamino-4-methoxy-phenyl)-2-chloro-acetamide exhibit variations in substitution patterns that modulate physicochemical properties:

Feature Target Compound N-(4-Methoxyphenyl)-2-chloroacetamide
Molecular Formula C₁₁H₁₃ClN₂O₃ C₉H₁₀ClNO₂
Substituents 3-acetylamino, 4-methoxy 4-methoxy
Molecular Weight 256.68 g/mol 199.63 g/mol
Hydrogen Bond Donors 2 (amide NH groups) 1 (amide NH)
Hydrogen Bond Acceptors 4 (two carbonyl O, methoxy O) 3 (carbonyl O, methoxy O)

The addition of the 3-acetylamino group in the target compound introduces a second hydrogen-bonding site, enhancing its potential for forming crystalline networks or solvate complexes compared to the monosubstituted derivative. Furthermore, the steric bulk of the acetylamino group may restrict rotation around the C-N bond connecting the phenyl ring and acetamide chain, influencing conformational preferences.

Conformational Isomerism and Stereochemical Considerations

Despite lacking chiral centers, this compound exhibits conformational flexibility due to:

  • Rotation around the C-N bond between the phenyl ring and acetamide nitrogen. The energy barrier for this rotation is influenced by resonance stabilization of the amide group, favoring a planar configuration.
  • Methoxy group orientation : The methoxy oxygen’s lone pairs can adopt syn- or anti-periplanar arrangements relative to the phenyl ring, affecting electronic delocalization.
  • Acetylamino group dynamics : The secondary amide in the acetylamino side chain may adopt cis or trans configurations relative to the phenyl ring, though the trans form is typically favored due to reduced steric hindrance.

Stereoelectronic effects dominate the compound’s conformational landscape. For example, the chloro substituent’s electronegativity polarizes the adjacent C-Cl bond, creating a dipole moment that interacts with the phenyl ring’s π-system. This interaction may stabilize specific rotamers where the chlorine atom is oriented away from the electron-rich methoxy group.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N-(3-acetamido-4-methoxyphenyl)-2-chloroacetamide

InChI

InChI=1S/C11H13ClN2O3/c1-7(15)13-9-5-8(14-11(16)6-12)3-4-10(9)17-2/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

FPDZZMHUPHPBHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)CCl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide typically involves the reaction of 3-amino-4-methoxyacetophenone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-amino-4-methoxyacetophenone, chloroacetyl chloride, triethylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.

    Procedure: The 3-amino-4-methoxyacetophenone is dissolved in the solvent, and triethylamine is added to the solution. Chloroacetyl chloride is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The 2-chloroacetamide moiety is highly reactive toward nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group. Key reactions include:

Thiol Substitution

Reaction with sulfur nucleophiles (e.g., 2-mercaptobenzothiazole, 6-amino-2-mercaptopyrimidin-4-ol) in acetone or DMF with anhydrous K₂CO₃ yields bis-sulfide derivatives. For example:

NucleophileProduct StructureYieldConditionsSource
2-Mercaptobenzothiazole2-(Benzothiazol-2-ylthio)-N-(4-(2-(2-(benzothiazol-2-ylthio)acetyl)hydrazine)acetamide63%Acetone, K₂CO₃, 4 h reflux
6-Amino-2-mercaptopyrimidin-4-olPyrimidine-containing bis-sulfide derivative79%Acetone, K₂CO₃, 4 h reflux

Mechanism : SN₂ displacement of the chlorine atom by the thiolate ion, forming stable sulfide linkages .

Amine/Alcohol Substitution

While not explicitly documented for this compound, analogous chloroacetamides react with amines (e.g., hydrazine) or alkoxides to form acetamide derivatives. Expected products include hydrazides or ethers under basic conditions .

Hydrolysis Reactions

The acetamide group and chloroacetamide moiety are susceptible to hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

  • Chloroacetamide hydrolysis : The 2-chloro group hydrolyzes to a hydroxyl group in acidic media, forming N-(3-acetylamino-4-methoxy-phenyl)-2-hydroxy-acetamide .

  • Acetanilide hydrolysis : Strong acids (e.g., HCl/H₂SO₄) may cleave the acetylamino group to regenerate the free amine, though this is less common due to steric hindrance .

Base-Catalyzed Hydrolysis

  • Saponification : The acetamide group hydrolyzes to a carboxylate in alkaline conditions (e.g., NaOH/EtOH), yielding a carboxylic acid derivative .

Aromatic Ring Functionalization

The phenyl ring’s reactivity is influenced by the electron-donating methoxy (-OCH₃) and electron-withdrawing acetylamino (-NHCOCH₃) groups:

Electrophilic Substitution

  • Nitration : Directed by the methoxy group, nitration occurs preferentially at the para position relative to -OCH₃ .

  • Halogenation : Chlorine or bromine substitutes at the ortho position to the acetylamino group due to its meta-directing nature .

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if introduced) to amines without affecting the acetamide or chloroacetamide functionalities .

Synthetic Protocol

Preparation of N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide :

  • Chloroacetylation : React 3-acetylamino-4-methoxyaniline with chloroacetyl chloride in DMF/K₂CO₃ .

  • Workup : Neutralize with HCl, recrystallize from ethanol (Yield: 57%, m.p. 240–241°C) .

Key Spectral Data :

  • IR : 3323 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O) .

  • ¹H NMR : δ 4.20–4.28 (CH₂Cl), δ 10.33–10.57 (N-H) .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide typically involves the reaction of 3-acetylamino-4-methoxy-aniline with chloroacetyl chloride. The compound's structure can be confirmed using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For instance, studies have shown that the compound exhibits characteristic absorption peaks corresponding to functional groups such as amides and aromatic rings, which are crucial for its biological activity .

Antimicrobial Activity

Research indicates that derivatives of chloroacetamides, including this compound, possess significant antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Potential

Compounds similar to this compound have been evaluated for their antioxidant capabilities. Studies using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have shown that certain derivatives exhibit strong antioxidant activity, which is vital for protecting cells from oxidative stress and reducing the risk of chronic diseases .

Anticonvulsant Activity

There is emerging evidence suggesting that this compound may have anticonvulsant properties. Studies on related compounds indicate their potential efficacy in treating epilepsy by modulating neuronal excitability through interactions with voltage-gated sodium channels . This opens avenues for developing new anticonvulsant medications based on this scaffold.

Antimicrobial Screening

In a study assessing a series of chloroacetamide derivatives, this compound was tested against multiple bacterial strains. The results indicated a moderate to high inhibition zone against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Antioxidant Evaluation

Another study focused on the antioxidant properties of similar compounds demonstrated that certain derivatives could inhibit free radical formation effectively. The compound's ability to scavenge free radicals was compared with standard antioxidants like ascorbic acid, showing promising results that warrant further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity. This can lead to the disruption of metabolic pathways and cellular processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors, altering their signaling pathways. This can affect cellular responses such as proliferation, differentiation, and apoptosis.

    Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can damage cellular components and induce cell death. This mechanism is often explored in the context of anticancer research.

Comparison with Similar Compounds

Aromatic Ring Substitutions

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO): Features a chloro-fluorophenyl group and a naphthyl substituent. The dihedral angle between aromatic rings (60.5°) influences crystallinity and packing via N–H···O hydrogen bonds .

Heterocyclic Modifications

  • N-(Substituted-1,3,4-thiadiazole)-2-chloro-acetamide : Incorporates a thiadiazole ring, which improves antimicrobial activity. For example, derivatives in this class exhibit superior antifungal activity over antibacterial effects .
  • N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-chloro-acetamide : The benzoimidazole moiety enhances coordination ability, making it relevant in ligand design and metal complexation .

Agrochemical Derivatives

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A herbicide with a methoxymethyl group, demonstrating how alkyl substituents dictate pesticidal activity .
  • Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Propoxyethyl substitution increases hydrophobicity, enhancing soil adhesion .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use References
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide C₁₁H₁₂ClN₂O₃ 270.68 3-Acetylamino, 4-methoxy, 2-Cl Research compound (inferred)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO 325.76 Naphthyl, Cl, F Crystallography studies
N-(Substituted-thiadiazole)-2-chloro-acetamide Varies ~300–350 Thiadiazole, 2-Cl Antifungal agents
Alachlor C₁₄H₂₀ClNO₂ 269.77 2,6-Diethyl, methoxymethyl Herbicide

Research Findings and Gaps

  • Structural Insights : X-ray crystallography (SHELX software ) reveals that chloro and fluorine substituents influence molecular packing, as seen in N-(3-Chloro-4-fluorophenyl)-2-naphthylacetamide .
  • Synthesis Optimization: Yields for chloroacetamide derivatives range from 52–74%, dependent on solvent (DMF vs. ethanol) and base (NaOAc vs. Et₃N) .

Biological Activity

N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving chloroacetylation of 3-acetamino-4-methoxy-aniline. The final product is characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry. The IR spectrum typically shows characteristic absorption bands corresponding to the carbonyl (C=O) and amine (N-H) functional groups, while NMR provides insights into the molecular environment of hydrogen and carbon atoms in the compound.

Biological Activity Overview

1. Antimicrobial Activity:
this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that chloroacetamides generally demonstrate varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainInhibition Zone (mm)Activity Index
1Staphylococcus aureus11.962.2%
2Pseudomonas aeruginosa12.551.5%
3Escherichia coli10.040.0%

These findings indicate that compounds with halogenated phenyl groups tend to have higher lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy .

2. Anticancer Activity:
The compound has also been evaluated for its anticancer properties, particularly against melanoma and prostate cancer cell lines. The structure-activity relationship analysis indicates that modifications in the phenyl ring significantly influence the cytotoxicity of derivatives:

CompoundCancer Cell LineGI50 (μM)Selectivity Ratio
N-(4-bromophenyl)-2-chloroacetamideMCF7 (Breast)0.1211.3
N-(3-methoxyphenyl)-2-chloroacetamideA375 (Melanoma)0.259.1
N-(4-fluorophenyl)-2-chloroacetamideDU145 (Prostate)0.309.4

The selectivity of these compounds for cancer cells over normal fibroblast cells suggests their potential as therapeutic agents .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of chloroacetamides, including this compound, against Staphylococcus aureus and E. coli. The results indicated that the compound demonstrated a notable inhibition rate against S. aureus, supporting its potential as an antimicrobial agent .

Case Study 2: Anticancer Screening
In an investigation involving multiple cancer cell lines, this compound was subjected to the National Cancer Institute's screening program, where it showed promising results against various types of cancer cells, particularly melanoma and prostate cancer .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide?

The compound is typically synthesized via acylation reactions. A general method involves reacting 3-acetylamino-4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (e.g., 273 K) to minimize side reactions. Post-reaction, the product is isolated via acid-base extraction and purified through recrystallization .

What spectroscopic techniques are recommended for structural characterization?

  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. Refinement using SHELXL (via SHELX suite) is standard for small-molecule structures .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments.
  • FTIR : Identifies functional groups (e.g., amide C=O at ~1650 cm1^{-1}, chloroacetamide C-Cl at ~750 cm1^{-1}) .

Advanced Research Questions

How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies between experimental and computational data (e.g., bond lengths, angles) require cross-validation:

  • Multi-technique analysis : Combine X-ray diffraction (for absolute configuration) with DFT-calculated IR/NMR spectra to verify consistency .
  • Hydrogen-bond analysis : Use graph-set notation (e.g., R22(8)\text{R}_2^2(8)) to identify packing patterns that may influence spectral shifts .

What strategies optimize reaction yields for derivatives of this compound?

  • Catalyst screening : Use condensing agents like EDC/HOBt for amide bond formation in heterocyclic derivatives .
  • Solvent effects : Polar solvents (DMF, DCM) enhance solubility of aromatic intermediates.
  • Reaction monitoring : Employ TLC or HPLC to track byproducts and adjust stoichiometry in real-time .

What crystallographic challenges arise during refinement, and how are they addressed?

  • Disordered atoms : Apply SHELXL restraints (e.g., SIMU, DELU) to model thermal motion in flexible groups like methoxy or acetyl .
  • Twinning : Use TWIN/BASF commands in SHELX for data integration in non-merohedral cases .

How do hydrogen-bonding networks influence the compound’s solid-state properties?

Intermolecular N–H···O and C–H···O interactions stabilize crystal packing, affecting melting points and solubility. Graph-set analysis (e.g., Etter’s rules) reveals motifs like chains or rings, which correlate with mechanical stability .

What computational methods predict the compound’s reactivity or supramolecular behavior?

  • DFT calculations : Determine frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites .
  • MESP mapping : Visualize charge distribution to predict hydrogen-bond donor/acceptor regions .

Methodological Considerations

What safety protocols are critical when handling this compound?

  • PPE : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Prevent inhalation of fine particles during weighing.
  • Waste disposal : Neutralize chloroacetamide residues with alkaline hydrolysis before disposal .

How can researchers troubleshoot low yields in condensation reactions?

  • Activation of carboxylic acids : Pre-activate with chloroacetyl chloride before coupling with amines .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to separate unreacted starting materials .

What pharmacological screening approaches are suitable for derivatives?

  • In silico docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • In vitro assays : Test hypoglycemic activity via glucose uptake studies in cell lines, as demonstrated for structurally related acetamides .

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